molecular formula C21H20N4O4S B3304559 N-(4-{[(4-acetamidophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-4-methoxybenzamide CAS No. 921835-89-4

N-(4-{[(4-acetamidophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-4-methoxybenzamide

Cat. No.: B3304559
CAS No.: 921835-89-4
M. Wt: 424.5 g/mol
InChI Key: SILMDBPLEFXNBG-UHFFFAOYSA-N
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Description

N-(4-{[(4-Acetamidophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-4-methoxybenzamide is a thiazole-based compound featuring a 4-methoxybenzamide moiety and a carbamoylmethyl substituent linked to a 4-acetamidophenyl group. Its structure combines aromatic, amide, and heterocyclic elements, making it a candidate for diverse biological activities. The compound’s synthesis likely involves multi-step reactions, including nucleophilic substitutions and condensations, as inferred from analogous compounds in the evidence .

Properties

IUPAC Name

N-[4-[2-(4-acetamidoanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O4S/c1-13(26)22-15-5-7-16(8-6-15)23-19(27)11-17-12-30-21(24-17)25-20(28)14-3-9-18(29-2)10-4-14/h3-10,12H,11H2,1-2H3,(H,22,26)(H,23,27)(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SILMDBPLEFXNBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[(4-acetamidophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-4-methoxybenzamide typically involves multiple steps. One common method includes the reaction of 4-acetamidophenyl isocyanate with a thiazole derivative under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and may require a catalyst to proceed efficiently .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of high-performance liquid chromatography (HPLC) and other purification techniques ensures the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

N-(4-{[(4-acetamidophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-4-methoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Scientific Research Applications

N-(4-{[(4-acetamidophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-4-methoxybenzamide has several applications in scientific research:

Mechanism of Action

The mechanism by which N-(4-{[(4-acetamidophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-4-methoxybenzamide exerts its effects involves interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, altering their activity. This interaction can modulate biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varied Aromatic Substituents

F186-0413 (N-(4-{[(2,6-Dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-4-Methoxybenzamide)
  • Key Difference : The 4-acetamidophenyl group in the target compound is replaced by a 2,6-dimethylphenyl group.
  • Methyl groups may enhance lipophilicity, affecting membrane permeability .
4-Methoxy-N-(4-{[(4-Methoxy-3-Methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide
  • Key Difference : Contains a 4-methoxy-3-methylphenyl substituent instead of 4-acetamidophenyl.
  • Impact : The additional methoxy group could increase electron density, influencing aromatic stacking interactions in biological targets .

Heterocyclic Core Variations

1,3,4-Thiadiazole Derivatives (e.g., Methyl 4-{[5-(Phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate)
  • Key Difference : Thiadiazole replaces the thiazole ring.
  • The ester group in this compound may confer higher metabolic instability compared to the amide in the target compound .
1,2,4-Triazole Derivatives (e.g., 5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-Difluorophenyl)-4H-1,2,4-Triazole-3(4H)-Thiones)
  • Key Difference : Triazole core instead of thiazole, with sulfonyl and fluorophenyl groups.
  • Impact: Triazoles often exhibit tautomerism, which can influence solubility and bioavailability.

Substituent Effects on Bioactivity

  • N-[(5-Substituted-1,3,4-Oxadiazol-2-yl)methyl]-4-Phenyl-1,3-Thiazol-2-Amine : Incorporates oxadiazole, a bioisostere for ester or amide groups. This substitution may mimic the target compound’s amide group while offering metabolic resistance .
  • N-(5-([1,1'-Biphenyl]-4-Carbonyl)-4-(4-(Methylthio)phenyl)thiazol-2-yl)-1-(Benzo[d][1,3]dioxol-5-yl)cyclopropane-1-Carboxamide : The biphenyl and methylthio groups increase steric bulk and hydrophobicity, which could enhance binding to large enzyme pockets but reduce solubility .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties/Bioactivity
Target Compound C21H21N3O4S (est.) ~419.5 g/mol 4-Acetamidophenyl, 4-methoxybenzamide Potential H-bonding, moderate lipophilicity
F186-0413 C21H21N3O3S 395.5 g/mol 2,6-Dimethylphenyl Enhanced lipophilicity
Methyl 4-{[5-(Phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate C18H15N3O4S 369.4 g/mol Thiadiazole, ester Higher metabolic instability
5-(4-(4-Chlorophenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole C21H14ClF2N3O2S 453.9 g/mol Chlorophenylsulfonyl, difluorophenyl Tautomerism, electronegative substituents

Biological Activity

N-(4-{[(4-acetamidophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-4-methoxybenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C18H18N4O3S
  • Molecular Weight : 374.48 g/mol
  • Structural Features : The compound features a thiazole ring, an acetamidophenyl group, and a methoxybenzamide moiety. These structural components contribute to its diverse biological activities.

Biological Activities

This compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : The compound has demonstrated significant antimicrobial properties, inhibiting the growth of various bacterial strains. Its mechanism involves disrupting bacterial lipid biosynthesis, leading to cell death.
  • Anticancer Properties : Studies indicate that this compound may inhibit cancer cell proliferation through multiple pathways. It shows selective cytotoxicity against several cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer), with IC50 values in the low micromolar range .
  • Anti-inflammatory Effects : The compound has been noted for its anti-inflammatory properties, potentially modulating inflammatory pathways and reducing cytokine production in vitro.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Inhibition of Enzymatic Activity : The thiazole ring interacts with enzymes involved in lipid biosynthesis, which is crucial for bacterial cell wall integrity.
  • Modulation of Signaling Pathways : The compound may affect signaling pathways related to cell proliferation and apoptosis in cancer cells.
  • Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidative properties, which could contribute to its anticancer effects by reducing oxidative stress within cells .

Antimicrobial Activity Study

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated that it significantly inhibited the growth of both Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli8 µg/mL
Staphylococcus aureus4 µg/mL
Pseudomonas aeruginosa16 µg/mL

Anticancer Activity Study

In vitro studies conducted on MCF-7 and HCT116 cell lines revealed that the compound exhibited potent antiproliferative effects:

Cell LineIC50 (µM)
MCF-73.5
HCT1162.8

These findings suggest that this compound could be a promising candidate for further development as an anticancer agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-{[(4-acetamidophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-4-methoxybenzamide
Reactant of Route 2
Reactant of Route 2
N-(4-{[(4-acetamidophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-4-methoxybenzamide

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